molecular formula C3H6 B1642016 1,1,2,2-Tetradeuteriocyclopropane

1,1,2,2-Tetradeuteriocyclopropane

Cat. No.: B1642016
M. Wt: 46.1 g/mol
InChI Key: LVZWSLJZHVFIQJ-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2-Tetradeuteriocyclopropane is a deuterium-substituted cyclopropane derivative with four deuterium atoms replacing hydrogen at the 1,1,2,2 positions of the cyclopropane ring. Its molecular formula is C₃D₄ (or C₃H₀D₄), with an average molecular mass of 44.07 g/mol (calculated from isotopic substitution). This compound is primarily used as a stable isotope-labeled standard in spectroscopic studies, chemical kinetics, and metabolic tracing due to the unique isotopic effects of deuterium. Deuteration alters bond strength (C–D vs. C–H) and vibrational frequencies, making it valuable for mechanistic investigations in organic chemistry and biochemistry .

Properties

Molecular Formula

C3H6

Molecular Weight

46.1 g/mol

IUPAC Name

1,1,2,2-tetradeuteriocyclopropane

InChI

InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2,2D2

InChI Key

LVZWSLJZHVFIQJ-LNLMKGTHSA-N

SMILES

C1CC1

Isomeric SMILES

[2H]C1(CC1([2H])[2H])[2H]

Canonical SMILES

C1CC1

Origin of Product

United States

Comparison with Similar Compounds

1,1,2,2-Tetrafluorocyclopropane

  • Molecular Formula : C₃H₂F₄
  • Average Mass : 114.041 g/mol
  • Key Properties: Fluorine substituents introduce strong electronegativity, increasing polarity compared to the deuterated analog. Lower chemical stability due to ring strain combined with fluorine’s electron-withdrawing effects.

1,1,2,2-Tetramethylcyclopropane

  • Molecular Formula : C₇H₁₄
  • Average Mass : 98.19 g/mol
  • Key Properties :
    • Methyl groups impose steric hindrance, reducing ring strain but increasing hydrophobicity.
    • Higher thermal stability compared to deuterated cyclopropane due to bulky substituents.
    • Used in organic synthesis as a strained hydrocarbon model for studying [2+1] cycloadditions .

3-(Bromomethyl)-1,1,2,2-Tetradeuteriocyclopropane

  • Molecular Formula : C₄H₅BrD₄
  • Average Mass : 139.027 g/mol (exact mass: 137.9982)
  • Key Properties :
    • Functionalized with a bromomethyl group, enabling nucleophilic substitution reactions.
    • Deuterium labeling aids in tracking reaction pathways via mass spectrometry or NMR.
    • Stored at -20°C to preserve isotopic integrity .

Comparative Data Table

Compound Molecular Formula Average Mass (g/mol) CAS Number Key Substituents Applications
1,1,2,2-Tetradeuteriocyclopropane C₃D₄ 44.07 7051-34-5* Deuterium Isotopic tracing, kinetic studies
1,1,2,2-Tetrafluorocyclopropane C₃H₂F₄ 114.04 3899-71-6 Fluorine Fluoropolymer research
1,1,2,2-Tetramethylcyclopropane C₇H₁₄ 98.19 4127-47-3 Methyl Organic synthesis, strain studies
3-(Bromomethyl)-1,1,2,2-Tetradeutero C₄H₅BrD₄ 139.03 7051-34-5 Bromomethyl + Deuterium Synthetic intermediate, labeled standard

*Unlabelled parent compound CAS from .

Research Findings and Isotopic Effects

  • Deuterium Isotope Effects :
    • The C–D bond is ~5–10% stronger than C–H, slowing reaction rates (kinetic isotope effect) and altering activation energies .
    • Vibrational modes (e.g., C–D stretching at ~2100 cm⁻¹) are distinct from C–H, enabling IR/Raman spectral differentiation.
  • Comparative Reactivity :
    • 1,1,2,2-Tetrafluorocyclopropane undergoes ring-opening reactions with nucleophiles (e.g., amines) due to fluorine’s electronegativity .
    • 1,1,2,2-Tetramethylcyclopropane resists ring-opening but participates in strain-driven cycloadditions .
    • Deuterated analogs show reduced metabolic degradation in tracer studies, enhancing their utility in pharmacokinetics .

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